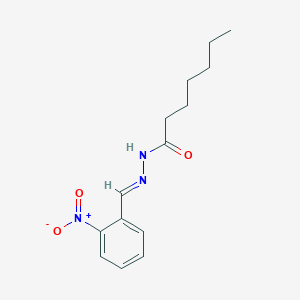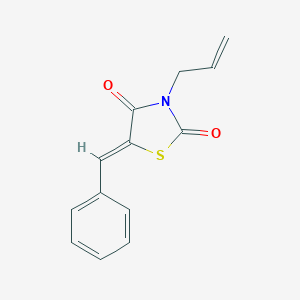
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione, also known as ATBD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties. ATBD has been studied extensively for its pharmacological effects and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been found to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This suggests that 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has anti-inflammatory properties. It has also been found to reduce blood glucose levels and improve insulin sensitivity, indicating its potential anti-diabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It has also been found to possess low toxicity and high selectivity towards cancer cells. However, one of the limitations of using 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione. One of the potential areas of research is the development of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione with other anti-cancer and anti-inflammatory agents. Moreover, the potential use of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, can also be explored.
Synthesemethoden
The synthesis of 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with benzaldehyde and allyl bromide in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the thiazolidine ring. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has been extensively studied for its therapeutic potential in various scientific research studies. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. 3-Allyl-5-benzylidene-1,3-thiazolidine-2,4-dione has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
Molekularformel |
C13H11NO2S |
|---|---|
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H11NO2S/c1-2-8-14-12(15)11(17-13(14)16)9-10-6-4-3-5-7-10/h2-7,9H,1,8H2/b11-9- |
InChI-Schlüssel |
HRPXYWVUPAZIOO-LUAWRHEFSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
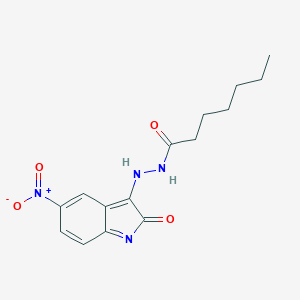
![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
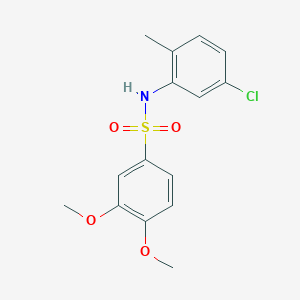
![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
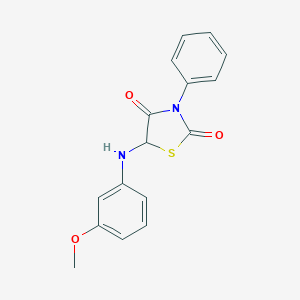
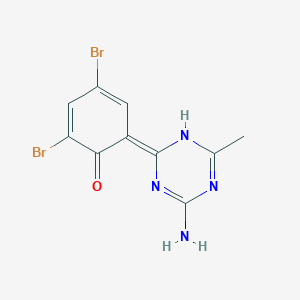
![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
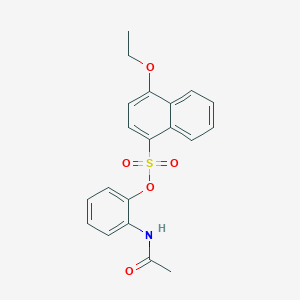
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
